3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
Description
3-(4-Ethylbenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine is a quinoline derivative characterized by:
- Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
- 3-Substituent: A 4-ethylbenzenesulfonyl group (–SO₂–C₆H₄–CH₂CH₃), providing electron-withdrawing and hydrophobic properties.
This compound is hypothesized to exhibit biological activity relevant to kinase inhibition or antimicrobial applications, based on structural similarities to reported quinoline derivatives .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-2-17-9-13-20(14-10-17)30(28,29)23-16-26-22-6-4-3-5-21(22)24(23)27-15-18-7-11-19(25)12-8-18/h3-14,16H,2,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJSBONZWXTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced via sulfonylation, using ethylbenzenesulfonyl chloride and a base such as pyridine.
Attachment of the Fluorophenylmethyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenylmethyl group is attached to the quinoline core using a suitable fluorophenylmethyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorophenylmethyl halide in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Target Compound vs. 3-(4-Fluorophenylsulfonyl)-8-(Piperidin-4-ylamino)Quinoline (8d, ): Both feature sulfonyl groups at position 3, but the target compound has an ethyl-substituted benzene, while 8d uses a 4-fluorophenyl group. The amino group at position 4 (target) versus position 8 (8d) alters the molecule's dipole moment and binding interactions .
Substituent Functional Groups
- Comparison with Ethyl 4-[(4-Chlorobenzyl)Amino]-6-(Trifluoromethyl)-3-Quinolinecarboxylate (): The trifluoromethyl and ester groups in increase electron-withdrawing effects and metabolic stability compared to the target compound's ethylsulfonyl and fluorobenzyl groups. The 4-chlorobenzylamino substituent in may confer higher cytotoxicity but lower solubility than the 4-fluorobenzyl group .
Physicochemical Properties
- Melting Points and Solubility :
- Compounds with bulky substituents (e.g., trifluoromethyl in ) exhibit higher melting points (>250°C) due to increased crystallinity. The target compound’s ethyl and fluorobenzyl groups likely result in a moderate melting point (~200–230°C), similar to 4k in (m.p. 223–225°C) .
- The fluorobenzyl group improves solubility in polar solvents compared to chlorinated analogues .
Key Data Tables
Research Implications
- Synthetic Feasibility : Methods from and provide a roadmap for scalable synthesis, though purification of the sulfonyl intermediate may require optimized chromatography .
- Biological Screening : Priority assays should include kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial testing against drug-resistant strains, leveraging trends from and .
Biological Activity
3-(4-Ethylbenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine, also referred to by its CAS number 872206-57-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 451.5 g/mol. The structure features a quinoline core substituted with both an ethylbenzenesulfonyl group and a fluorophenyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FNO₃S |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 872206-57-0 |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins. This compound is believed to act as an enzyme inhibitor or receptor modulator, potentially affecting pathways related to cell proliferation and apoptosis.
Biological Activities
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the quinoline moiety has been linked to the inhibition of cancer cell growth through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been reported to possess anti-inflammatory properties. Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties : The presence of the fluorophenyl group may enhance the antimicrobial activity of the compound. Similar compounds have shown efficacy against a range of bacterial strains, suggesting potential application in treating infections.
Case Studies and Research Findings
Recent studies have explored the biological effects of related compounds, providing insights into the potential activities of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that quinoline derivatives exhibited potent cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Research on Anti-inflammatory Effects : A paper in Pharmacology Reports reported that sulfonamide derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting their role as anti-inflammatory agents .
- Antimicrobial Efficacy : A comparative study found that similar compounds showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
